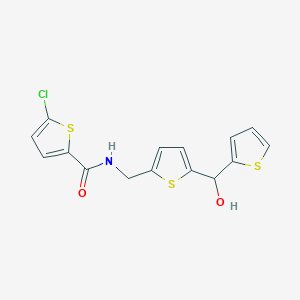

5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Beschreibung

This compound is a thiophene-based carboxamide derivative featuring a 5-chloro substituent on the thiophene ring and a hydroxymethylthiophenyl moiety as part of its N-alkyl chain. Its structural complexity arises from the presence of multiple thiophene rings and functional groups, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

5-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S3/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7,14,18H,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMWITTWPVTMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They have been proven to be effective drugs in various disease scenarios. .

Mode of Action

Thiophene derivatives are known to interact with various biological targets and induce changes in their function

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

Thiophene derivatives are known to have diverse pharmacokinetic properties depending on their specific structures

Result of Action

Thiophene derivatives are known to have a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer

Biologische Aktivität

5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide (CAS Number: 1421516-25-7) is a thiophene-based compound that has garnered interest for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₂ClN₁O₂S₃

- Molecular Weight : 369.9 g/mol

- Structure : The compound features a chlorinated thiophene ring, hydroxymethyl groups, and a carboxamide functional group, which are crucial for its biological activity.

The precise mechanism of action for 5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide remains to be fully elucidated. However, thiophene derivatives are known to interact with various biological targets, influencing several biochemical pathways:

- Enzyme Inhibition : Thiophene compounds often act as enzyme inhibitors, potentially affecting metabolic and signaling pathways.

- Cellular Effects : They may alter cell signaling pathways, gene expression, and cellular metabolism.

- Antioxidant Activity : Some studies suggest that thiophene derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. A study focused on thiophene analogues demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanisms proposed include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation by disrupting cell cycle progression.

Antimicrobial Activity

Thiophene-based compounds have also shown promise in antimicrobial applications. Their mechanism may involve:

- Disruption of microbial cell membranes.

- Inhibition of essential microbial enzymes.

Case Studies

- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of 5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology.

- In Vivo Studies : Animal model studies have corroborated the in vitro findings, demonstrating significant reductions in tumor size and improved survival rates among treated subjects compared to controls.

Pharmacokinetics

The pharmacokinetic profile of 5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is yet to be fully characterized but is expected to vary based on structural modifications. Key areas of interest include:

- Absorption rates.

- Distribution within biological tissues.

- Metabolism pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Activity

Rivaroxaban (Anticoagulant)

- Structure: Rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) shares the 5-chlorothiophene-2-carboxamide core but replaces the hydroxymethylthiophenyl group with an oxazolidinone-linked morpholine moiety .

- Activity: Acts as a Factor Xa inhibitor, approved for thromboembolic disorders. The oxazolidinone and morpholine groups enhance target binding and metabolic stability .

- Key Difference: The hydroxymethylthiophenyl substituent in the target compound may reduce metabolic stability compared to Rivaroxaban’s oxazolidinone-morpholine system.

Nitrothiophene Carboxamides (Antibacterial Agents)

- Examples :

- Activity: Narrow-spectrum antibacterials targeting Gram-positive pathogens.

- Key Difference : The target compound’s chloro substituent is less electron-withdrawing than nitro, which may reduce reactivity but improve pharmacokinetic properties .

Physicochemical and Structural Properties

Structure-Activity Relationship (SAR) Insights

- Chloro vs. Nitro Substituents : Chloro groups offer moderate electron-withdrawing effects, balancing reactivity and metabolic stability. Nitro groups (e.g., in ) increase electrophilicity but may elevate toxicity risks .

- Bioisosteric Replacements : Replacing the hydroxymethyl group with a morpholine (as in Rivaroxaban) enhances target affinity but reduces synthetic accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.